![molecular formula C13H15NO3S2 B2865314 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide CAS No. 2097856-92-1](/img/structure/B2865314.png)
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide” is a compound that contains thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Anthelmintic Applications
"N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride" has been identified as a potent anthelmintic compound with a broad spectrum of activity against nematodes, filariae, and cestodes in rodents, showcasing high efficacy against hookworms and large roundworms in dogs. This research underscores the compound's potential in veterinary medicine and its well-tolerated nature across tested animals (Wollweber et al., 1979).
Glutaminase Inhibition for Cancer Therapy
Research on "Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES)" analogs, including a compound with structural similarities to the query, reveals their role as potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors are significant for their therapeutic potential in cancer treatment, demonstrating efficacy in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Material Science and Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating bis(thiophen-2-yl) motifs, similar to the chemical structure of interest, has been synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells. This material contributes to enhanced power conversion efficiency (PCE) through improved electron extraction and reduced exciton recombination, highlighting its potential for advancing solar energy technologies (Hu et al., 2015).
Antiplatelet Agent and Metabolite Detection
The development of a high-performance liquid chromatographic method for determining a new antiplatelet agent, "ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate (KB-3022)," and its main metabolite demonstrates the importance of analytical chemistry in drug development and pharmacokinetic studies. This research aids in understanding the drug's behavior in biological systems (Nakada et al., 1990).
Learning and Memory Enhancement
Studies on "2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride)" derivatives highlight their potential in enhancing learning and memory in mice. This area of research opens up possibilities for developing new therapeutic agents aimed at cognitive disorders and memory enhancement (Jiang Jing-ai, 2006).
Zukünftige Richtungen
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the study and development of thiophene derivatives, including “N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide”, could be a promising direction for future research.
Wirkmechanismus
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-17-8-12(15)14-9-13(16,10-4-2-6-18-10)11-5-3-7-19-11/h2-7,16H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZOVMRHELEALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
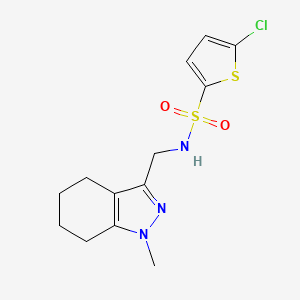
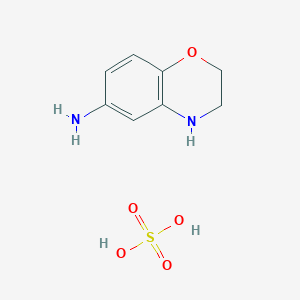
![3-(2-pyridylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865234.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)
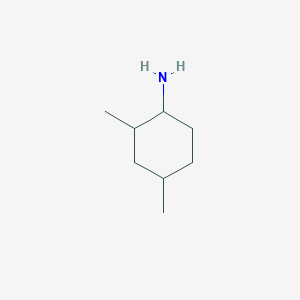
![dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2865237.png)
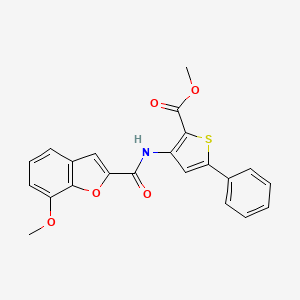
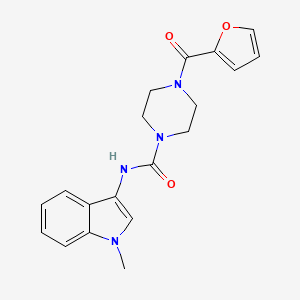
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)
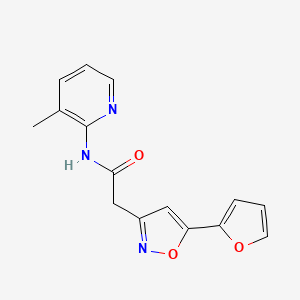
![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865247.png)
![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)
![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)
![2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2865254.png)
